2-(Bromomethyl)-6-(propan-2-yl)pyridine
CAS No.: 442910-36-3
Cat. No.: VC4176299
Molecular Formula: C9H12BrN
Molecular Weight: 214.106
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 442910-36-3 |
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Molecular Formula | C9H12BrN |
Molecular Weight | 214.106 |
IUPAC Name | 2-(bromomethyl)-6-propan-2-ylpyridine |
Standard InChI | InChI=1S/C9H12BrN/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,6H2,1-2H3 |
Standard InChI Key | DNFLPQFSDKFUCX-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=CC(=N1)CBr |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s pyridine ring is functionalized at two positions:
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2-position: A bromomethyl () group introduces reactivity for nucleophilic substitution or cross-coupling reactions .
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6-position: An isopropyl () group contributes steric hindrance, influencing reaction kinetics and regioselectivity .
The SMILES notation and InChIKey provide unambiguous identifiers for database searches .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 214.106 g/mol | |
Predicted CCS () | 137.7 ([M+H]+) | |
LogP | 3.04 (estimated) |
The compound’s logP value suggests moderate lipophilicity, suitable for penetrating biological membranes in drug design .
Synthesis and Reactivity
Synthetic Routes
While explicit protocols for 2-(bromomethyl)-6-(propan-2-yl)pyridine are scarce, analogous bromopyridines are synthesized via:
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Bromination of Methylpyridines: Direct bromination of 6-isopropyl-2-methylpyridine using (N-bromosuccinimide) under radical conditions .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce the isopropyl group post-bromination.
Reactivity Profile
The bromomethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides, forming carbon-heteroatom bonds . For example, reaction with piperazine yields derivatives with potential pharmacological activity. The isopropyl group’s steric bulk may slow reactions at the 6-position, favoring selectivity at the 2-position .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound is a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its bromine atom facilitates late-stage functionalization, a strategy employed in fragment-based drug discovery .
Materials Science
Pyridine derivatives are used in metal-organic frameworks (MOFs) and ligands for catalysis. The bromine substituent enables coordination to transition metals like palladium or copper .
Recent Research Advances
Catalytic Applications
A 2024 study demonstrated its use in synthesizing Pd(II) complexes for C–N bond formation, achieving 92% yield in aryl amination.
Biomedical Studies
Derivatives exhibit inhibitory activity against MAPKAPK2 (IC50 = 0.8 μM), a target in inflammatory diseases .
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